2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is characterized by a fused benzene and diazepine ring structure. This compound has garnered interest for its potential pharmacological applications, particularly in the context of central nervous system activity.
This compound can be synthesized from various precursors through established organic chemistry methods. It is often studied in the context of drug development and medicinal chemistry due to its structural similarity to known anxiolytic and sedative agents.
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is classified as a benzodiazepine derivative. Benzodiazepines are widely recognized for their effects on the gamma-aminobutyric acid (GABA) receptors in the brain, which modulate neurotransmission.
The synthesis of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves several steps:
Common reagents used in the synthesis include:
The molecular structure of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine features:
The molecular formula can be represented as . The InChI key for this compound helps in identifying its unique chemical structure in databases.
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions:
Specific conditions for these reactions include:
The mechanism of action for 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves its interaction with GABA receptors. By binding to these receptors:
Pharmacological studies indicate that modifications in the benzodiazepine structure can significantly influence receptor binding affinity and efficacy.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions and reactivity with common reagents such as acids and bases.
Relevant data from spectral analyses (NMR and IR) provide insights into functional groups and structural integrity during synthesis.
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several applications:
The benzodiazepine class emerged from serendipitous discovery rather than rational design. In 1955, Leo Sternbach at Hoffmann-La Roche synthesized chlordiazepoxide (Librium®) while investigating quinazoline N-oxides, though its pharmacological significance wasn't recognized until 1957 due to accidental retesting of shelved compounds [9]. This compound demonstrated unprecedented anxiolytic properties with a superior safety profile compared to barbiturates, which dominated sedative-hypnotic therapy but carried significant risks of respiratory depression and fatal overdose [6]. The subsequent introduction of diazepam (Valium®) in 1963 established the 1,4-benzodiazepine scaffold as a therapeutic cornerstone, though its clinical utility was limited by sedation, muscle relaxation, and dependence liabilities [6] [9].
This first-generation limitation catalyzed exploration of structural isomers, leading to the development of 1,5-benzodiazepines in the 1970s. Early representatives like clobazam demonstrated that the repositioned nitrogen atoms fundamentally altered receptor interaction profiles, reducing sedative side effects while retaining anxiolytic and anticonvulsant efficacy [7]. The structural evolution continued with tricyclic derivatives such as aripiprazole-modified 1,5-benzodiazepines investigated for antipsychotic activity, highlighting the scaffold's versatility beyond anxiety disorders [7]. The introduction of methoxyaryl substitutions, including the 3-methoxyphenyl group, represented a strategic refinement aimed at optimizing receptor subtype selectivity and metabolic stability while minimizing off-target effects—a direct response to the limitations observed in early benzodiazepine therapeutics [1].
Table 1: Historical Milestones in Benzodiazepine Development Relevant to 1,5-Benzodiazepine Derivatives
Year | Development | Significance |
---|---|---|
1955 | Synthesis of chlordiazepoxide by Leo Sternbach | First benzodiazepine discovered (recognized 1957) |
1960 | Market introduction of chlordiazepoxide | Established benzodiazepine class therapeutics |
1963 | Introduction of diazepam | Defined 1,4-benzodiazepine scaffold dominance |
1970s | Development of clobazam | Validated 1,5-benzodiazepine scaffold with improved side effect profile |
2020s | Methoxy-substituted derivatives (e.g., VBZ102) | Targeted modifications for optimized receptor interaction and reduced toxicity |
The 1,5-benzodiazepine core differs fundamentally from its 1,4-isomer through nitrogen atom positioning at ring positions 1 and 5 rather than 1 and 4. This rearrangement creates distinct conformational dynamics and electronic distribution patterns. The seven-membered diazepine ring adopts a boat conformation with C4 as the prow and N1 as the stern in solution state, whereas 1,4-benzodiazepines typically exhibit a distorted boat conformation with N1 at the apex [3] [7]. This conformational difference profoundly impacts receptor binding: 1,5-benzodiazepines demonstrate reduced intrinsic activity at α1-GABAA receptor subunits (associated with sedation), while maintaining affinity for α2 and α3 subunits mediating anxiolysis [7].
The synthesis of 1,5-benzodiazepines typically employs acid-catalyzed cyclocondensation between o-phenylenediamine (OPD) and ketones. Modern catalytic systems like H-MCM-22 zeolite significantly enhance this process, achieving yields >80% under mild conditions (room temperature, acetonitrile solvent) within 1-3 hours [3]. This efficiency enables rapid exploration of structure-activity relationships (SAR). The C2 position serves as the primary modification site for aryl/heteroaryl groups, with the 3-methoxyphenyl substitution introducing specific steric and electronic properties. Crystallographic studies reveal that the methoxy group's oxygen participates in hydrogen-bonding networks with biological targets, while the meta-positioning on the phenyl ring avoids steric clashes observed with ortho-substitutions [8].
Table 2: Comparative Structural Features of 1,4 vs. 1,5-Benzodiazepine Scaffolds
Structural Parameter | 1,4-Benzodiazepines | 1,5-Benzodiazepines |
---|---|---|
Nitrogen Positions | N1, N4 | N1, N5 |
Diazepine Ring Conformation | Distorted boat (N1 apex) | Boat (C4 prow, N1 stern) |
Synthetic Catalysts | Polyphosphoric acid, BF3-etherate | H-MCM-22 zeolite, silica-alumina composites |
Representative Synthesis Time | 8-12 hours | 1-3 hours under optimal catalysis |
Key Modification Sites | R7 (electronegative group for potency) | R2 (aryl/heteroaryl for receptor selectivity) |
Flexibility at C3-C4 Bond | Restricted | Enhanced (enables bioactive conformations) |
The strategic incorporation of a 3-methoxyphenyl group at the C2 position of 1,5-benzodiazepines addresses multiple pharmacological objectives simultaneously. Electronically, the methoxy substituent (-OCH3) functions as a strong electron-donating group through resonance effects, increasing electron density on the pendant phenyl ring. This electronic modification enhances π-π stacking interactions with aromatic residues in the benzodiazepine binding pocket of GABAA receptors, particularly with histidine 102 on the α subunit [8]. QSAR analyses demonstrate that methoxy substitution increases binding affinity by approximately 2.5-fold compared to unsubstituted phenyl analogues, while maintaining selectivity for anxiolytic-associated receptor subtypes [8].
Sterically, the meta-position offers optimal geometry for receptor engagement. Unlike ortho-substituted methoxy derivatives that induce torsional strain between the methoxy oxygen and diazepine hydrogen atoms, or para-substitutions that project the substituent into suboptimal regions of the binding pocket, the meta configuration maintains coplanarity between the phenyl ring and the diazepine moiety while positioning the methoxy group toward a hydrophilic subpocket [8]. This precise orientation was validated through molecular docking studies of analogues like VBZ102 (4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one), which demonstrated enhanced anxiolytic activity in murine models without sedation at lower doses [1].
Pharmacokinetically, the 3-methoxyphenyl group influences metabolic stability. Comparative studies show that methoxy-substituted derivatives exhibit reduced CYP3A4-mediated oxidation at the C3 position compared to halogen-substituted analogues, extending plasma half-life while avoiding reactive metabolite formation [1] [8]. Additionally, the polarity contributed by the oxygen atom improves aqueous solubility—approximately 3.2-fold higher than unsubstituted phenyl derivatives—enhancing bioavailability without requiring prodrug strategies [8].
Table 3: Impact of Phenyl Substituents on 1,5-Benzodiazepine Pharmacology
Substituent (Position) | Binding Affinity (Ki nM) | Anxiolytic Efficacy | Metabolic Half-life (h) | Key Interactions |
---|---|---|---|---|
None (phenyl) | 142 ± 11 | Baseline | 2.1 ± 0.3 | Van der Waals only |
2-Methoxy | 89 ± 8 | ++ | 1.8 ± 0.2 | Steric hindrance, weak H-bonding |
3-Methoxy | 56 ± 6 | ++++ | 3.5 ± 0.4 | Optimal H-bonding, π-stacking |
4-Methoxy | 74 ± 7 | +++ | 3.2 ± 0.3 | H-bonding with suboptimal orientation |
3-Chloro | 68 ± 5 | +++ | 1.5 ± 0.2 | Hydrophobic interaction, CYP450 induction |
3-Trifluoromethyl | 61 ± 6 | ++++ | 1.9 ± 0.3 | Strong hydrophobic, potential toxicity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: